

# Spectroscopic Profile of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *2-Hydroxy-6-methylisonicotinic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxy-6-methylisonicotinic acid**. Due to the limited availability of directly published, complete spectral datasets for this specific compound, this document synthesizes expected spectral characteristics based on its chemical structure and data from related compounds, alongside any available data from public sources. It also outlines general experimental protocols for the spectroscopic analysis of similar organic acids.

## Core Spectroscopic Data

A complete, publicly available dataset of all spectroscopic data for **2-hydroxy-6-methylisonicotinic acid** is not readily found in the scientific literature. Commercial suppliers often indicate the availability of such data (NMR, HPLC, LC-MS) but do not typically publish the spectra.

One patent document (US20140094453A1) mentions "**2-hydroxy-6-methylisonicotinic acid**" and provides  $^1\text{H}$  NMR data. However, the provided spectral data is highly complex and does not align with the expected simple structure of **2-hydroxy-6-methylisonicotinic acid**, suggesting it may pertain to a derivative or a different compound.<sup>[1]</sup>

A research article describes a cadmium(II) complex utilizing **2-hydroxy-6-methylisonicotinic acid** (abbreviated as Hminic) as a ligand.<sup>[2][3][4]</sup> While this confirms the synthesis and use of

the molecule, the full spectroscopic data for the free ligand is not detailed in the provided snippets.

Given the absence of a complete, verified dataset, the following sections will present the expected spectroscopic characteristics for **2-hydroxy-6-methylisonicotinic acid** based on its structure and general principles of spectroscopy, supplemented with typical experimental protocols.

## Expected Spectroscopic Data

Spectroscopic Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic Protons: Two singlets or narrow doublets in the aromatic region (typically $\delta$ 6.0-7.0 ppm). Methyl Protons: A singlet for the $-\text{CH}_3$ group (typically $\delta$ 2.2-2.5 ppm). Labile Protons: Broad singlets for the carboxylic acid ( $-\text{COOH}$ ) and hydroxyl ( $-\text{OH}$ ) protons, which may be exchangeable with $\text{D}_2\text{O}$ . The chemical shifts of these protons can vary significantly depending on the solvent and concentration.
$^{13}\text{C}$ NMR	Carbonyl Carbon: A signal for the carboxylic acid carbonyl group (typically $\delta$ 165-185 ppm). Aromatic Carbons: Signals for the pyridine ring carbons, with those attached to heteroatoms (O and N) appearing at lower field. Methyl Carbon: A signal for the $-\text{CH}_3$ carbon (typically $\delta$ 15-25 ppm).
Infrared (IR) Spectroscopy	O-H Stretch: A very broad band from approximately $2500\text{-}3300\text{ cm}^{-1}$ characteristic of the carboxylic acid O-H stretching, often overlapping with C-H stretches. <sup>[5]</sup> C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, typically in the range of $1710\text{-}1760\text{ cm}^{-1}$ . <sup>[5]</sup> C=C and C=N Stretches: Absorptions in the $1450\text{-}1650\text{ cm}^{-1}$ region corresponding to the pyridine ring.
Mass Spectrometry (MS)	Molecular Ion Peak ( $\text{M}^+$ ): A peak corresponding to the molecular weight of the compound (153.14 g/mol ). Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of $-\text{OH}$ ( $\text{M}-17$ ) and $-\text{COOH}$ ( $\text{M}-45$ ). <sup>[6]</sup> Fragmentation of the pyridine ring may also be observed.
UV-Vis Spectroscopy	$\pi \rightarrow \pi$ Transitions:* Absorption bands in the UV region (typically 200-300 nm) arising from the $\pi$ -

electron system of the aromatic pyridine ring.  
The exact wavelength and intensity will be  
influenced by the substituents and the solvent.

[5][7]

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## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **2-hydroxy-6-methylisonicotinic acid** are not available in the public domain. However, the following are general methodologies that would be applicable for the analysis of this and similar solid organic acids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a solid organic compound like **2-hydroxy-6-methylisonicotinic acid** would involve the following steps:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample.
  - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ , Methanol- $\text{d}_4$ ) in a clean, dry 5 mm NMR tube to a volume of approximately 0.6 mL. DMSO- $\text{d}_6$  is often a good choice for carboxylic acids as it can solubilize the compound and often allows for the observation of the labile carboxylic acid and hydroxyl protons.
- Data Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required to achieve a good signal-to-noise ratio.
  - Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals.

## Infrared (IR) Spectroscopy

For a solid sample, several preparation methods can be used for IR spectroscopy:

- Thin Solid Film Method:
  - Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[8\]](#)
  - Apply a drop of this solution to a salt plate (e.g., KBr or NaCl).[\[8\]](#)
  - Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[\[8\]](#)
  - Mount the plate in the spectrometer and acquire the spectrum.[\[8\]](#)
- Nujol Mull Method:
  - Grind a small amount (5-10 mg) of the solid sample to a fine powder in a mortar and pestle.[\[9\]](#)
  - Add a small drop of Nujol (mineral oil) and continue to grind until a smooth paste is formed.[\[9\]](#)[\[10\]](#)
  - Spread the mull evenly between two salt plates.[\[9\]](#)
  - Mount the plates in the spectrometer and acquire the spectrum. A reference spectrum of Nujol should be subtracted from the sample spectrum.[\[9\]](#)

## Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules:

- Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

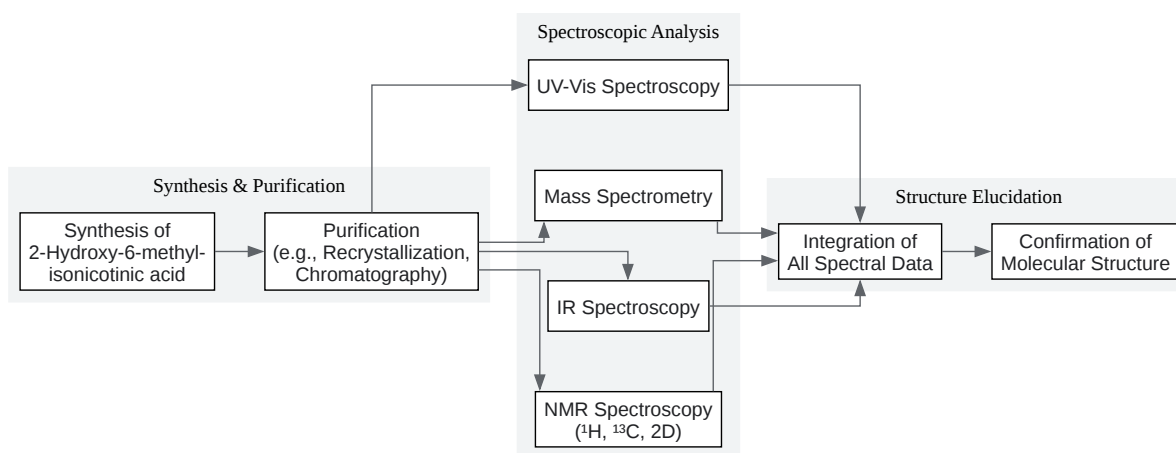
- Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- Data Acquisition:
  - Record a baseline spectrum of the solvent in a cuvette.
  - Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
  - The absorbance spectrum is then obtained by subtracting the solvent baseline.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel organic compound like **2-hydroxy-6-methylisonicotinic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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